molecular formula C17H21N3O3S B2559621 2-(cyclopentylthio)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide CAS No. 1219845-06-3

2-(cyclopentylthio)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide

Cat. No. B2559621
M. Wt: 347.43
InChI Key: UFNRHUKOZCVZHH-UHFFFAOYSA-N
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Description

2-(cyclopentylthio)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in the early 2000s and has since been the subject of numerous scientific studies.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Synthesis and Biological Activity : Compounds structurally related to 2-(cyclopentylthio)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide have been synthesized and analyzed for their biological activities. For instance, the synthesis of thiazolidin-4-ones based on (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid has been reported, with potential applications in antibacterial activity against both Gram-positive and Gram-negative bacteria (Čačić et al., 2009).

  • Antimicrobial Agents Synthesis : A series of pyridines, pyrimidinones, oxazinones, and their derivatives, utilizing citrazinic acid as a starting material, have been synthesized for antimicrobial purposes. The antimicrobial screening showed that many of these compounds have good antibacterial and antifungal activities (Hossan et al., 2012).

Synthesis and Anticancer Activity

  • Anticancer Compound Synthesis : Research has been conducted on the synthesis of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, which were tested for anticancer activity. Some compounds exhibited potent and selective cytotoxic effects against leukemia cell lines (Horishny et al., 2021).

Synthesis of Heterocyclic Compounds

  • Innovative Heterocycles Synthesis : New heterocycles, including pyrrole, pyridine, coumarin, thiazole, and others, were synthesized using 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide as a precursor. These compounds were evaluated as insecticidal agents against the cotton leafworm (Fadda et al., 2017).

  • Synthesis of Azulene Derivatives : Research on the formation of azulene derivatives from 2H-cyclohepta[b]furan-2-one derivatives has been reported. This involves reactions with malonitrile, cyanoacetamide, and other compounds, leading to the formation of various azulene derivatives (Nozoe et al., 1971).

Miscellaneous Applications

  • Inhibition of Steel Corrosion : A study focusing on the effect of a heterocyclic organic compound derived from pyridazine on the corrosion of mild steel in hydrochloric acid solution was conducted. The compound showed significant inhibition efficiency, indicating its potential application in corrosion prevention (Ghazoui et al., 2017).

  • Antioxidative Activity in Coffee Volatiles : A study evaluated the antioxidative activity of heterocyclic compounds found in coffee volatiles produced by the Maillard reaction. It was found that certain heterocyclic compounds, including pyrroles and furans, exhibited significant antioxidant activity (Yanagimoto et al., 2002).

properties

IUPAC Name

2-cyclopentylsulfanyl-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c21-16(12-24-13-4-1-2-5-13)18-9-10-20-17(22)8-7-14(19-20)15-6-3-11-23-15/h3,6-8,11,13H,1-2,4-5,9-10,12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNRHUKOZCVZHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(cyclopentylthio)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide

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